![molecular formula C23H35N3O2S4 B15124612 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane CAS No. 868365-96-2](/img/structure/B15124612.png)

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

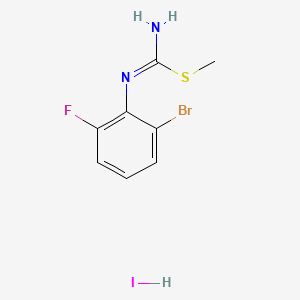

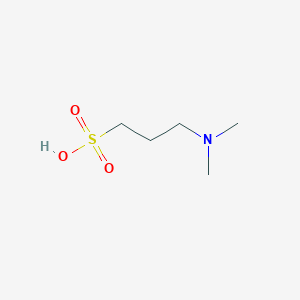

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used in scientific research due to its ability to act as a selective fluoroionophore for silver ions (Ag+). The compound is characterized by its complex molecular structure, which includes a dansyl group, a propyl chain, and a trithia-azacyclododecane ring.

Preparation Methods

The synthesis of 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane involves multiple steps. The general synthetic route includes the following steps:

Formation of the Trithia-Azacyclododecane Ring: This step involves the cyclization of appropriate precursors to form the trithia-azacyclododecane ring.

Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions, typically involving alkylation.

Chemical Reactions Analysis

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo substitution reactions, particularly at the dansyl group, where nucleophiles can replace the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane has several applications in scientific research:

Chemistry: It is used as a selective fluoroionophore for detecting silver ions (Ag+) in various samples.

Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking studies.

Mechanism of Action

The mechanism of action of 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane involves its ability to selectively bind to silver ions (Ag+). The trithia-azacyclododecane ring provides a suitable cavity for the ion, while the dansyl group offers fluorescent properties that change upon binding. This binding event can be detected through changes in fluorescence, making it a powerful tool for ion detection.

Comparison with Similar Compounds

Similar compounds include other fluoroionophores and ionophores with different selectivities. Some examples are:

Crown Ethers: Known for their ability to bind various metal ions.

Cryptands: These compounds have a similar cavity structure but often show different selectivities.

Calixarenes: These macrocyclic compounds can also act as ionophores but have different structural features.

What sets 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane apart is its specific selectivity for silver ions and its fluorescent properties, which are not commonly found together in other ionophores.

Properties

CAS No. |

868365-96-2 |

|---|---|

Molecular Formula |

C23H35N3O2S4 |

Molecular Weight |

513.8 g/mol |

IUPAC Name |

5-(dimethylamino)-N-[3-(1,4,7-trithia-10-azacyclododec-10-yl)propyl]naphthalene-1-sulfonamide |

InChI |

InChI=1S/C23H35N3O2S4/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-14-29-16-18-31-19-17-30-15-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3 |

InChI Key |

YRWREHMXXVFHIA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCSCCSCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)

![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)

![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)

![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)